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Compound of Interest

Compound Name: ML-290

Cat. No.: B15607984 Get Quote

The designation "ML-290" presents a critical ambiguity in scientific literature, referring to two

distinct small molecules with vastly different pharmacological targets and therapeutic potentials.

This technical guide provides an in-depth profile of both entities: ML290, a potent agonist of the

relaxin family peptide receptor 1 (RXFP1), and ML297, a selective activator of G-protein-

activated inwardly rectifying potassium (GIRK) channels. Understanding the unique

pharmacology and toxicology of each is paramount for researchers in drug development.

Section 1: ML290 - A Novel RXFP1 Agonist with Anti-
Fibrotic Potential
ML290 has emerged as a first-in-class, potent, and selective small-molecule agonist for the

human relaxin family peptide receptor 1 (RXFP1).[1][2][3] Its activity at this receptor suggests

therapeutic applications in conditions characterized by fibrosis, such as liver fibrosis and heart

failure.[1][4][5]

Pharmacology
Mechanism of Action: ML290 functions as a biased allosteric agonist at the RXFP1 receptor.[4]

[6] This means it does not directly compete with the natural ligand, relaxin, for the orthosteric

binding site but rather binds to a different site on the receptor to modulate its activity.[4] This

allosteric activation leads to a biased signaling response, preferentially activating certain

downstream pathways over others. In human cardiac fibroblasts, ML290 has been shown to

increase cyclic guanosine monophosphate (cGMP) accumulation and, with chronic
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administration, activate matrix metalloproteinase-2 (MMP-2) expression while inhibiting TGF-

β1-induced Smad2 and Smad3 phosphorylation, indicative of its anti-fibrotic properties.[4] In

vascular cells, it demonstrates a preference for cGMP and p38 MAPK signaling over cAMP

accumulation.[4]

In Vitro Activity: ML290 is a potent activator of human RXFP1, with a reported EC50 of 94 nM

in a cAMP production assay.[1][2][3] It exhibits selectivity for RXFP1 over the related RXFP2

receptor, with an EC50 of 1.5 µM for the latter.[1] In human hepatic stellate cells, a 5 µM

concentration of ML290 was shown to increase the expression of MMP1 and PPARGC1A while

decreasing the expression of COL1A1, further supporting its anti-fibrotic effects.[1]

In Vivo Activity: In a mouse model of carbon tetrachloride-induced liver fibrosis, administration

of ML290 at a dose of 37 mg/kg resulted in a reduction of liver fibrosis.[1]

Pharmacokinetics and ADME Profile
ML290 has been noted for its excellent in vitro ADME (Absorption, Distribution, Metabolism,

and Excretion) profile and favorable in vivo pharmacokinetic properties.[3]

Parameter Value Species Reference

Aqueous Kinetic

Solubility

0.9 µg/mL (2.2 µM) for

hit 1
- [7]

Liver Microsomal

Stability (T1/2)
38 min Mouse [7]

Note: The provided ADME data for hit 1 is from the initial screening that led to the development

of ML290. Specific quantitative ADME data for the final ML290 compound is not fully detailed in

the provided results.

Toxicology
The provided search results do not contain specific toxicology data for ML290, such as LD50

values or detailed safety profiles from preclinical studies. Further investigation into dedicated

toxicology studies would be required for a comprehensive assessment.
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Experimental Protocols
cAMP Production Assay: To determine the potency of ML290 on RXFP1, HEK293 cells stably

expressing the human RXFP1 receptor are utilized. The cells are typically incubated with

varying concentrations of ML290. Following incubation, intracellular cAMP levels are measured

using a commercially available assay kit, such as those based on competitive binding or

fluorescence resonance energy transfer (FRET). The resulting data is then plotted to determine

the EC50 value.[1]

Liver Fibrosis Mouse Model: Transgenic mice expressing human RXFP1 are treated with

carbon tetrachloride (CCl4) to induce liver fibrosis. ML290 is then administered to these mice,

typically via intraperitoneal injection, at a specified dose (e.g., 37 mg/kg).[1] The extent of liver

fibrosis is assessed through histological analysis of liver tissue (e.g., Sirius Red staining for

collagen) and by measuring biochemical markers of liver damage and fibrosis.
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Caption: Biased allosteric agonism of ML290 at the RXFP1 receptor.

Section 2: ML297 - A Selective GIRK Channel
Activator for Neurological Applications
ML297 (also known as VU0456810) is the first potent, effective, and selective small-molecule

activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[8][9][10] GIRK

channels play a crucial role in regulating neuronal excitability, and their modulation presents a

therapeutic target for neurological disorders such as epilepsy and anxiety.[8][11]
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Pharmacology
Mechanism of Action: ML297 directly activates GIRK channels, with a preference for

heterotetramers containing the GIRK1 subunit (e.g., GIRK1/2).[8][11] This activation is

independent of G-protein-coupled receptor (GPCR) stimulation. By opening these potassium

channels, ML297 causes an efflux of potassium ions from the neuron, leading to

hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the

neuron to fire an action potential, thereby reducing neuronal excitability.

In Vitro Activity: ML297 is a potent activator of GIRK1-containing channels, with reported IC50

values of 160 nM for GIRK1/2, 887 nM for GIRK1/4, and 914 nM for GIRK1/3.[11] It has been

shown to be inactive on GIRK2, GIRK2/3, Kir2.1, and Kv7.4 channels, demonstrating its

selectivity.[11]

In Vivo Activity: ML297 has demonstrated efficacy in animal models of epilepsy. In both

pentylenetetrazole (PTZ)-induced and electroshock-induced seizure models in mice, ML297

showed equal or greater efficacy compared to the clinically used anti-seizure medication,

sodium valproate.[8][10] It has also been shown to decrease anxiety-related behavior in animal

models without causing sedative or addictive effects.[11]

Pharmacokinetics and ADME Profile
ML297 possesses favorable physicochemical and DMPK (Drug Metabolism and

Pharmacokinetics) properties, including central nervous system (CNS) penetration.[8]
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Parameter Value Species Reference

Solubility (DMSO) Up to 45 mg/ml - [11]

Solubility (Ethanol) Up to 20 mg/ml - [11]

Brain Penetrant Yes Rat [8][11]

Plasma Tmax - - -

Brain Tmax
30 min (at 60 mg/kg

i.p.)
Mouse

Plasma Cmax - - -

Brain Cmax
130 nM (at 60 mg/kg

i.p.)
Mouse

Toxicology
ML297 is described as a non-toxic compound. However, detailed toxicological studies,

including LD50 values and long-term safety data, are not extensively covered in the provided

search results.

Experimental Protocols
Thallium Flux Assay: This high-throughput screening assay is used to measure the activity of

potassium channels. Cells (e.g., HEK293) expressing the GIRK channel subunits of interest are

loaded with a thallium-sensitive fluorescent dye. The addition of a thallium-containing buffer

triggers an influx of thallium through open potassium channels, leading to an increase in

fluorescence. The potency of ML297 is determined by measuring the fluorescence increase at

various concentrations of the compound.[8]

In Vivo Epilepsy Models:

Pentylenetetrazole (PTZ) Model: Mice are administered a sub-convulsive dose of PTZ, a

GABA-A receptor antagonist that induces seizures. ML297 is administered prior to the PTZ

injection, and its ability to prevent or delay the onset of seizures is measured.[9]
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Maximal Electroshock (MES) Model: A brief electrical stimulus is delivered to the corneas of

mice to induce a tonic-clonic seizure. ML297 is administered before the electroshock, and its

efficacy is determined by its ability to prevent the tonic hindlimb extension phase of the

seizure.[9]
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Caption: Direct activation of GIRK channels by ML297 leading to neuronal hyperpolarization.

In conclusion, while sharing a similar nomenclature root, ML290 and ML297 are fundamentally

different compounds with distinct pharmacological profiles. ML290 holds promise as an anti-

fibrotic agent through its action on the RXFP1 receptor, while ML297 presents a novel

approach to treating neurological disorders by selectively activating GIRK channels. Clear and

precise identification of the specific molecule is essential for any research or drug development

endeavor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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